molecular formula C9H18ClN B2935320 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 32768-19-7

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B2935320
CAS No.: 32768-19-7
M. Wt: 175.7
InChI Key: DYSHPLQCXKZDQX-GZVYQWMRSA-N
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Preparation Methods

The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with camphor, a naturally occurring compound.

    Reduction: Camphor is reduced to borneol using a reducing agent such as sodium borohydride.

    Amination: Borneol is then converted to bornylamine through an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, bornylamine is reacted with hydrochloric acid to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVITZVHMWAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32768-19-7
Record name 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,7-trimethylbicyclo[2,2,1]heptan-2-amin Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,7,7-TRIMETHYLBICYCLO(2.2.1)HEPTAN-2-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58QN58P6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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